1-Benzyl-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide
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Overview
Description
1-Benzyl-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.27 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . This compound is known for its unique structure, which includes a pyridine ring, a benzyl group, and a carbohydrazide moiety.
Preparation Methods
The synthesis of 1-Benzyl-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide typically involves organic synthesis techniques. One common method includes the reaction of 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzyl-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine ring positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It serves as a precursor in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
1-Benzyl-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide can be compared with similar compounds such as:
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: This compound shares a similar core structure but differs in functional groups, leading to different chemical properties and applications.
2-Oxo-1,2-dihydropyridine derivatives: These compounds have variations in the substituents on the pyridine ring, affecting their reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-benzyl-2-oxopyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-15-12(17)11-7-4-8-16(13(11)18)9-10-5-2-1-3-6-10/h1-8H,9,14H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGPKOMOYGMRIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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